N-Methyl-o-toluidine
Overview
Description
N-Methyl-o-toluidine, also known as N,2-dimethylaniline, is an organic compound with the molecular formula C8H11N. It is a derivative of o-toluidine, where a methyl group is attached to the nitrogen atom. This compound is a colorless to pale yellow liquid with a characteristic amine odor. It is used in various industrial applications, including the production of dyes, pigments, and other organic compounds .
Mechanism of Action
Target of Action
N-Methyl-o-toluidine, also known as N,2-Dimethylaniline, is a tertiary amine . It primarily targets enzymes and proteins involved in metabolic pathways . The specific targets can vary depending on the biological system and the environmental conditions.
Mode of Action
This compound interacts with its targets through a variety of mechanisms. It can undergo many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it can be nitrated to produce derivatives with nitro groups .
Biochemical Pathways
This compound is involved in several biochemical pathways. It undergoes metabolic N-hydroxylation of its amino groups . The metabolism of this compound involves many competing activating and deactivating pathways, including N-acetylation, N-oxidation, and ring oxidation .
Pharmacokinetics
The pharmacokinetics of this compound are complex and depend on various factors. The elimination rates of this compound based on rat plasma versus time curves were generally rapid compared with those of 2,3-; 2,5-; 2,6-; and N,2-dimethylaniline . The primary acetylated metabolites of this compound were more extensively formed than those of 2,3-; 2,5-; 2,6-; and N,2-dimethylaniline .
Result of Action
The result of this compound’s action can lead to various molecular and cellular effects. It has been reported to cause large-scale chromosomal damage in yeast and mammalian cells . It also reportedly becomes haematotoxic after metabolic N-hydroxylation of their amino groups .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the pathways it participates in
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-o-toluidine can be synthesized by the methylation of o-toluidine. One common method involves the reaction of o-toluidine with formaldehyde and formic acid, which results in the formation of this compound. The reaction conditions typically include heating the mixture to a specific temperature to facilitate the methylation process .
Industrial Production Methods: In industrial settings, this compound is produced through a similar methylation process, but on a larger scale. The reaction is carried out in large reactors, and the product is purified through distillation and other separation techniques to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-o-toluidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-Methyl-o-toluidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of rubber chemicals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
o-Toluidine: A precursor to N-Methyl-o-toluidine, with similar chemical properties but without the methyl group on the nitrogen atom.
N-Methyl-p-toluidine: A positional isomer with the methyl group on the para position.
N-Methyl-m-toluidine: Another positional isomer with the methyl group on the meta position.
Uniqueness: this compound is unique due to its specific substitution pattern, which affects its reactivity and applications. The presence of the methyl group on the nitrogen atom and the ortho position of the aromatic ring provides distinct chemical and physical properties compared to its isomers .
Properties
IUPAC Name |
N,2-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7-5-3-4-6-8(7)9-2/h3-6,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAWMXYQZKVRCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060600 | |
Record name | Benzenamine, N,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611-21-2 | |
Record name | N-Methyl-o-toluidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,N-Dimethylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,2-Dimethylaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9395 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, N,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.329 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,N-DIMETHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E41NZ1ZY58 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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